3-Bromo-1-propyl-1H-indazole
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Overview
Description
3-Bromo-1-propyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents
Preparation Methods
The synthesis of 3-Bromo-1-propyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1-propyl-1H-indazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to improve yield and reduce byproducts .
Chemical Reactions Analysis
3-Bromo-1-propyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Bromo-1-propyl-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1-propyl-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and propyl group enhance its binding affinity to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
3-Bromo-1-propyl-1H-indazole can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound without any substituents.
3-Chloro-1-propyl-1H-indazole: Similar to this compound but with a chlorine atom instead of bromine.
1-Propyl-1H-indazole: Lacks the bromine atom, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-bromo-1-propylindazole |
InChI |
InChI=1S/C10H11BrN2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3 |
InChI Key |
KUWZUHWTHZSWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=N1)Br |
Origin of Product |
United States |
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